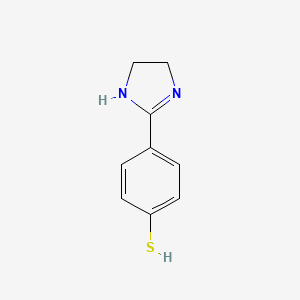
2-(5-Ethoxy-2,4-dinitrophenyl)propane-1,3-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-Ethoxy-2,4-dinitrophenyl)propane-1,3-diol is a chemical compound characterized by its unique structure, which includes an ethoxy group and two nitro groups attached to a benzene ring, as well as a propane-1,3-diol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(5-Ethoxy-2,4-dinitrophenyl)propane-1,3-diol typically involves the nitration of ethoxybenzene followed by a series of reactions to introduce the diol group. The nitration process requires careful control of reaction conditions, including temperature and the use of nitrating agents such as concentrated nitric acid and sulfuric acid.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration reactors and advanced purification techniques to ensure the high purity of the final product. The process must be optimized to minimize by-products and ensure the safety of the operation.
Chemical Reactions Analysis
Types of Reactions: 2-(5-Ethoxy-2,4-dinitrophenyl)propane-1,3-diol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions may involve the use of hydrogen gas in the presence of a catalyst or chemical reductants like lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions can be performed using reagents such as halogens in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of amines or alcohols.
Substitution: Introduction of various functional groups onto the benzene ring.
Scientific Research Applications
Chemistry: This compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It serves as a probe in biological studies to understand cellular processes and interactions.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2-(5-Ethoxy-2,4-dinitrophenyl)propane-1,3-diol exerts its effects depends on its specific application. For instance, in drug development, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The pathways involved can vary widely based on the context of its use.
Comparison with Similar Compounds
2,4-Dinitrophenylhydrazine: Used as a reagent for detecting carbonyl compounds.
1-Ethoxy-2,4-dinitrobenzene: Another nitro-substituted phenol derivative with different applications.
This compound's versatility and potential make it a valuable subject of study in various scientific disciplines. Its unique structure and reactivity profile open up numerous possibilities for innovation and advancement in both research and industry.
Properties
CAS No. |
872992-31-9 |
|---|---|
Molecular Formula |
C11H14N2O7 |
Molecular Weight |
286.24 g/mol |
IUPAC Name |
2-(5-ethoxy-2,4-dinitrophenyl)propane-1,3-diol |
InChI |
InChI=1S/C11H14N2O7/c1-2-20-11-3-8(7(5-14)6-15)9(12(16)17)4-10(11)13(18)19/h3-4,7,14-15H,2,5-6H2,1H3 |
InChI Key |
VUPATLLHDXBZFT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C(=C1)C(CO)CO)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


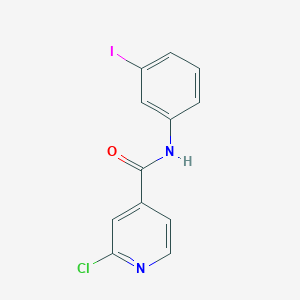
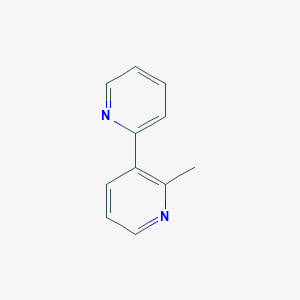
![1-{[2-(Acetyloxy)-4-nitrophenyl]methyl}pyridin-1-ium bromide](/img/structure/B15168678.png)

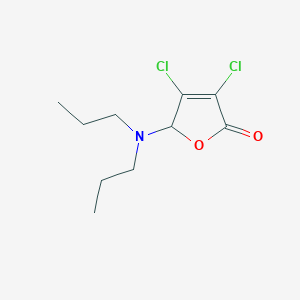
![6-(3,4-Dichlorophenyl)-2H-thieno[3,2-d][1,3]oxazine-2,4(1H)-dione](/img/structure/B15168720.png)
![N-[(2-Bromophenyl)methyl]-N-ethynylcyclohex-1-ene-1-carboxamide](/img/structure/B15168722.png)
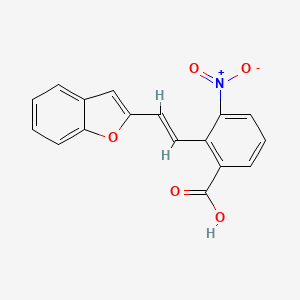
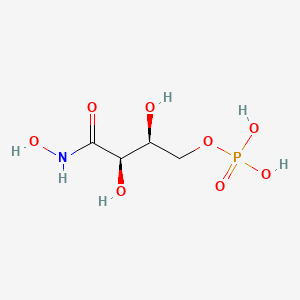
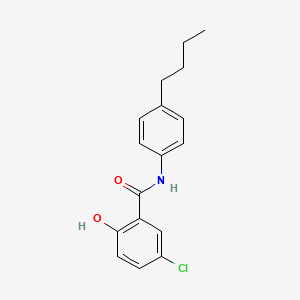
![2,2'-Methylenebis[4-(2-hydroxyethyl)-6-(propan-2-yl)phenol]](/img/structure/B15168751.png)
![3-Bromo-5,7,8-trimethoxynaphtho[2,3-d][1,2]oxazole-4,9-dione](/img/structure/B15168754.png)
![(4S)-4-[(4-hydroxyphenyl)methyl]-5,5-diphenyl-1,3-oxazolidin-2-one](/img/structure/B15168761.png)
